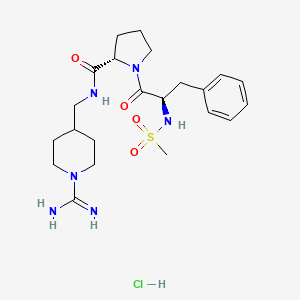

BMS-189664 hydrochloride

Description

Properties

CAS No. |

185252-36-2 |

|---|---|

Molecular Formula |

C22H35ClN6O4S |

Molecular Weight |

515.1 g/mol |

IUPAC Name |

(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H34N6O4S.ClH/c1-33(31,32)26-18(14-16-6-3-2-4-7-16)21(30)28-11-5-8-19(28)20(29)25-15-17-9-12-27(13-10-17)22(23)24;/h2-4,6-7,17-19,26H,5,8-15H2,1H3,(H3,23,24)(H,25,29);1H/t18-,19+;/m1./s1 |

InChI Key |

RIAGCEKPQOTXCK-VOMIJIAVSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-189664 hydrochloride; BMS-189664 HCl; BMS 189664 HCl; BMS189664 HCl; |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: BMS-189664 Hydrochloride and its Biological Target

For Researchers, Scientists, and Drug Development Professionals

Core Summary

BMS-189664 hydrochloride is a potent, selective, and orally active reversible inhibitor of the serine protease α-thrombin.[1][2] Its primary biological target is the active site of α-thrombin, a critical enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin, the structural basis of a blood clot. By inhibiting thrombin, BMS-189664 effectively blocks this final step of clot formation, demonstrating potential as a therapeutic agent for the prevention and treatment of arterial and venous thrombosis.[2]

Quantitative Data Summary

The biological activity and pharmacokinetic profile of BMS-189664 have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Biological Activity of BMS-189664

| Parameter | Target | Value |

| IC50 | Human α-thrombin | 0.046 µM |

Table 2: In Vivo Efficacy of BMS-189664

| Species | Model | Route of Administration | Dosage | Outcome |

| Mouse | Thrombin-Induced Lethality | Intravenous (IV) | 0.2 mg/kg | Protection from lethality |

| Cynomolgus Monkey | Arterial Thrombosis | Intravenous (IV) | 0.2 mg/kg | Inhibition of arterial thrombosis |

| Cynomolgus Monkey | Venous Thrombosis | Intravenous (IV) Infusion | 9, 25, and 100 µg/kg/min for 1 hour | Inhibition of venous thrombosis |

Table 3: Pharmacokinetic Profile of BMS-189664

| Species | Parameter | Value |

| Dog | Oral Bioavailability | 15% |

| Cynomolgus Monkey | Oral Bioavailability | 17% |

Mechanism of Action: Targeting the Coagulation Cascade

BMS-189664 exerts its anticoagulant effect by directly binding to the active site of α-thrombin. This binding is reversible and competitive, preventing thrombin from interacting with its natural substrates, most notably fibrinogen. The inhibition of thrombin disrupts the final common pathway of the coagulation cascade, thereby preventing the formation of a stable fibrin clot.

Thrombin Signaling Pathway and Inhibition by BMS-189664

Beyond its role in fibrin clot formation, thrombin is a potent cell activator, signaling through Protease-Activated Receptors (PARs), primarily PAR1, PAR3, and PAR4.[1][2][3][4] Thrombin cleaves the N-terminal domain of these G-protein coupled receptors, exposing a new N-terminus that acts as a tethered ligand, leading to intracellular signaling cascades. These pathways are involved in platelet activation, inflammation, and cellular proliferation. By inhibiting thrombin, BMS-189664 not only prevents clot formation but also attenuates these cellular signaling events.

Experimental Protocols

In Vitro Thrombin Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-189664 against human α-thrombin.

Materials:

-

Human α-thrombin

-

Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and polyethylene glycol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add a fixed concentration of human α-thrombin to each well.

-

Add the various concentrations of BMS-189664 to the wells containing thrombin. Include control wells with no inhibitor.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the thrombin substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to thrombin activity.

-

Plot the rate of reaction against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Arterial Thrombosis Model (Cynomolgus Monkey)

Objective: To evaluate the antithrombotic efficacy of BMS-189664 in a model of arterial thrombosis.

Methodology:

-

Animal Preparation: Anesthetize male cynomolgus monkeys and surgically expose a femoral artery.

-

Thrombus Induction: Induce endothelial injury to the femoral artery, for example, by electrical stimulation, to initiate thrombus formation.

-

Drug Administration: Administer BMS-189664 (e.g., 0.2 mg/kg) or vehicle control intravenously as a bolus injection prior to the induction of thrombosis.

-

Monitoring: Monitor blood flow in the femoral artery continuously using a Doppler flow probe. The primary endpoint is the time to occlusion or the maintenance of blood flow over a specified period.

-

Data Analysis: Compare the time to occlusion or the percentage of animals with patent arteries in the BMS-189664-treated group to the vehicle control group.

In Vivo Venous Thrombosis Model (Cynomolgus Monkey)

Objective: To assess the efficacy of BMS-189664 in a model of venous thrombosis.

Methodology:

-

Animal Preparation: Anesthetize male cynomolgus monkeys and isolate a segment of a jugular vein.

-

Stasis Induction: Induce venous stasis by ligating the isolated venous segment.

-

Thrombogenic Challenge: Introduce a thrombogenic stimulus, such as a cotton thread, into the ligated segment.

-

Drug Administration: Administer BMS-189664 as a continuous intravenous infusion (e.g., at rates of 9, 25, and 100 µg/kg/min for 1 hour) starting before the induction of thrombosis.

-

Thrombus Evaluation: After a set period, excise the venous segment and quantify the thrombus weight.

-

Data Analysis: Compare the mean thrombus weight in the BMS-189664-treated groups to the vehicle control group.

References

- 1. Molecular design and structure--activity relationships leading to the potent, selective, and orally active thrombin active site inhibitor BMS-189664 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A series of natural flavonoids as thrombin inhibitors: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BMS-189664 Hydrochloride: A Potent Thrombin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-189664 hydrochloride is a potent, selective, and orally active reversible inhibitor of α-thrombin, a key serine protease in the coagulation cascade. Its development represented a significant step in the search for novel anticoagulants for the treatment and prevention of arterial and venous thrombosis. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and pharmacological properties of this compound, tailored for professionals in drug development and related scientific fields.

Discovery and Pharmacological Profile

This compound emerged from a focused medicinal chemistry effort to identify small molecule inhibitors of thrombin. The compound, systematically named N-(methylsulfonyl)-D-phenylalanyl-N-[(1-(aminoiminomethyl)-4-piperidinyl)methyl]-L-prolinamide hydrochloride, was designed to interact with the active site of thrombin with high affinity and selectivity.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of BMS-189664.

| Parameter | Value | Species | Notes |

| IC50 (α-thrombin) | 0.046 µM | - | In vitro inhibition of human α-thrombin. |

| Oral Bioavailability | 15% | Dog | Demonstrates oral activity. |

| Oral Bioavailability | 17% | Monkey | Demonstrates oral activity. |

Mechanism of Action: Thrombin Signaling Pathway

BMS-189664 exerts its anticoagulant effect by directly inhibiting thrombin. Thrombin plays a central role in hemostasis and thrombosis by converting fibrinogen to fibrin, which forms the meshwork of a blood clot. It also activates platelets and other coagulation factors. By blocking the active site of thrombin, BMS-189664 prevents these downstream events, thereby inhibiting clot formation.

Caption: Thrombin inhibition by this compound.

Synthesis Pathway

The chemical synthesis of this compound is a multi-step process. A generalized synthetic scheme is presented below. Detailed experimental protocols for key steps are provided in the subsequent section.

Caption: Generalized synthesis pathway of this compound.

Experimental Protocols

General Synthesis Procedure for N-(methylsulfonyl)-D-phenylalanyl-N-[(1-(aminoiminomethyl)-4-piperidinyl)methyl]-L-prolinamide

This protocol is a representative example of the final coupling and deprotection steps in the synthesis of the active compound.

Materials:

-

Protected dipeptide intermediate (e.g., Boc-D-Phe-Pro-OH)

-

Modified piperidine intermediate

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DMF)

-

Deprotection agent (e.g., TFA)

-

Purification system (e.g., HPLC)

Procedure:

-

The protected dipeptide intermediate is dissolved in an appropriate anhydrous solvent such as dimethylformamide (DMF).

-

A coupling agent, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and an additive like HOBt (Hydroxybenzotriazole) are added to the solution.

-

The modified piperidine intermediate, along with a non-nucleophilic base such as diisopropylethylamine (DIPEA), is added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, which is monitored by a technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Following the completion of the coupling reaction, the protecting groups are removed. For a Boc (tert-butyloxycarbonyl) group, this is typically achieved by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

-

The crude product is then purified using a method such as reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure free base of BMS-189664.

-

The hydrochloride salt is formed by treating the free base with a solution of hydrogen chloride in a suitable solvent, followed by precipitation or lyophilization.

Thrombin Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against α-thrombin.

Materials:

-

Human α-thrombin

-

Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl buffer with physiological pH)

-

This compound (or other test compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

A solution of human α-thrombin is prepared in the assay buffer to a final concentration that yields a linear rate of substrate cleavage over the measurement period.

-

Serial dilutions of this compound are prepared in the assay buffer.

-

In a 96-well microplate, the thrombin solution is pre-incubated with the various concentrations of the inhibitor (or vehicle control) for a specified period at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the thrombin substrate.

-

The rate of substrate cleavage is monitored by measuring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.

-

The percentage of thrombin inhibition for each inhibitor concentration is calculated relative to the vehicle control.

-

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

This compound stands as a well-characterized, potent, and selective inhibitor of α-thrombin. Its discovery and development have provided valuable insights into the design of oral anticoagulants. The synthetic pathway, while complex, is amenable to laboratory-scale production for research purposes. The pharmacological data and experimental protocols outlined in this guide offer a comprehensive resource for scientists and researchers working in the field of thrombosis and hemostasis.

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of BMS-189664 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-189664 hydrochloride is a potent, selective, and orally active small molecule inhibitor of α-thrombin, a critical serine protease in the coagulation cascade. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data on BMS-189664. The document summarizes its mechanism of action, in vitro potency, in vivo efficacy in animal models of thrombosis, and key pharmacokinetic properties. Detailed experimental methodologies for the cited studies are also provided, along with visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound's preclinical profile. It is important to note that while foundational data exists, specific quantitative pharmacokinetic parameters such as half-life, Cmax, and Tmax are not publicly available in peer-reviewed literature. Furthermore, there is no evidence of this compound having entered human clinical trials.

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying cause of major cardiovascular events such as myocardial infarction, stroke, and venous thromboembolism. α-Thrombin is a key enzyme at the final stage of the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot. Consequently, direct thrombin inhibitors have been a major focus of anticoagulant drug development. This compound emerged as a promising preclinical candidate due to its high potency and selectivity for thrombin, coupled with oral bioavailability in animal models.

Pharmacodynamics

The primary pharmacodynamic effect of BMS-189664 is the direct, reversible inhibition of α-thrombin.[1]

Mechanism of Action

BMS-189664 directly binds to the active site of α-thrombin, preventing its interaction with substrates like fibrinogen and protease-activated receptors (PARs) on platelets. This inhibition blocks the final common pathway of the coagulation cascade, thereby preventing fibrin formation and thrombus development.

Figure 1: Mechanism of action of BMS-189664 in the coagulation cascade.

In Vitro Potency

The inhibitory activity of BMS-189664 against human α-thrombin has been quantified, demonstrating its high potency.

| Parameter | Value |

| IC50 (α-thrombin) | 0.046 µM[1] |

| Table 1: In Vitro Potency of BMS-189664 |

In Vivo Efficacy

Preclinical studies in various animal models have demonstrated the antithrombotic efficacy of BMS-189664.

| Species | Model | Route of Administration | Dosage | Outcome |

| Mouse | Thrombin-Induced Lethality | Intravenous (iv) | 0.2 mg/kg | Protection from lethality[1] |

| Cynomolgus Monkey | Arterial Thrombosis | Intravenous (iv) | Not specified | Inhibition of arterial thrombosis[1] |

| Cynomolgus Monkey | Venous Thrombosis | Intravenous (iv) Infusion | 9, 25, and 100 µg/kg/min for 1 h | Inhibition of venous thrombosis[1] |

| Table 2: In Vivo Efficacy of BMS-189664 |

Pharmacokinetics

Pharmacokinetic studies have been conducted in canines and non-human primates to assess the absorption, distribution, metabolism, and excretion (ADME) profile of BMS-189664.

Oral Bioavailability

The oral bioavailability of BMS-189664 has been determined in dogs and monkeys.

| Species | Oral Bioavailability (%) |

| Dog | 15[1] |

| Cynomolgus Monkey | 17[1] |

| Table 3: Oral Bioavailability of BMS-189664 |

Note: Detailed quantitative pharmacokinetic parameters such as half-life (t1/2), maximum plasma concentration (Cmax), time to Cmax (Tmax), clearance (CL), and volume of distribution (Vd) are not publicly available in the peer-reviewed literature.

Experimental Protocols

The following sections describe the generalized methodologies used in the preclinical evaluation of BMS-189664.

Thrombin Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-189664 against human α-thrombin.

Materials:

-

Human α-thrombin

-

Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)

-

This compound

-

Assay buffer (e.g., Tris-HCl with physiological pH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of BMS-189664 in the assay buffer.

-

In a 96-well microplate, add a fixed concentration of human α-thrombin to each well.

-

Add the various concentrations of BMS-189664 to the wells containing thrombin. Include a control group with no inhibitor.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period.

-

Initiate the enzymatic reaction by adding the thrombin substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Plot the rate of reaction against the logarithm of the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for the in vitro thrombin inhibition assay.

Thrombin-Induced Lethality Model (In Vivo)

Objective: To assess the in vivo efficacy of BMS-189664 in a mouse model of acute thromboembolism.

Materials:

-

Male Swiss-Webster mice

-

Human α-thrombin

-

This compound

-

Vehicle control (e.g., saline)

-

Syringes and needles for intravenous injection

Procedure:

-

Acclimatize mice to laboratory conditions.

-

Administer BMS-189664 (e.g., 0.2 mg/kg) or vehicle control intravenously.

-

After a short pretreatment period, administer a lethal dose of human α-thrombin intravenously.

-

Observe the mice for a defined period (e.g., 30 minutes) and record the incidence of mortality.

-

Compare the survival rates between the BMS-189664-treated group and the vehicle control group.

Pharmacokinetic Study in Dogs and Monkeys (In Vivo)

Objective: To determine the oral bioavailability of BMS-189664.

Materials:

-

Beagle dogs and/or cynomolgus monkeys

-

BMS-189664 formulated for oral and intravenous administration

-

Blood collection supplies

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Fast animals overnight before dosing.

-

Administer a single intravenous dose of BMS-189664.

-

Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

-

After a suitable washout period, administer a single oral dose of BMS-189664 to the same or a different group of animals.

-

Collect blood samples at the same time points as the intravenous study.

-

Process blood samples to obtain plasma and analyze for BMS-189664 concentration.

-

Calculate the area under the plasma concentration-time curve (AUC) for both intravenous (AUCiv) and oral (AUCpo) administrations.

-

Calculate oral bioavailability (F%) using the formula: F% = (AUCpo / AUCiv) x (Doseiv / Dosepo) x 100.

Figure 3: Workflow for the oral bioavailability study.

Conclusion

This compound is a potent and selective direct thrombin inhibitor with demonstrated efficacy in preclinical models of thrombosis. Its oral bioavailability in dogs and monkeys, although moderate, established it as a viable orally administered candidate during its discovery phase. However, the lack of publicly available, detailed pharmacokinetic data and the absence of any reported clinical trials suggest that its development was likely discontinued. The information presented in this guide serves as a valuable resource for researchers in the field of antithrombotic drug discovery, providing a profile of a well-characterized preclinical compound.

References

BMS-189664 Hydrochloride: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability properties of BMS-189664 hydrochloride based on standard pharmaceutical development practices. However, specific quantitative data for this compound is not publicly available. The tables and protocols presented herein are illustrative and should be adapted based on experimentally determined data.

Introduction

This compound is a potent and selective inhibitor of α-thrombin, a key serine protease in the coagulation cascade. Its mechanism of action involves the direct, reversible inhibition of the thrombin active site, thereby preventing the conversion of fibrinogen to fibrin and subsequent clot formation. This technical guide aims to provide a detailed overview of the core solubility and stability properties of this compound, critical for its development as a therapeutic agent. Due to the limited availability of public data, this guide outlines the expected physicochemical characteristics and the experimental methodologies required for their determination.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following tables provide a template for summarizing the expected solubility of this compound in various solvents.

Table 1: Equilibrium Solubility of this compound in Aqueous Media

| pH | Buffer System | Ionic Strength (mM) | Temperature (°C) | Solubility (mg/mL) (Placeholder) |

| 1.2 | HCl | 150 | 25 | > 10 |

| 4.5 | Acetate | 150 | 25 | 5 - 10 |

| 6.8 | Phosphate | 150 | 25 | 1 - 5 |

| 7.4 | Phosphate Buffered Saline | 150 | 25 | < 1 |

Table 2: Solubility of this compound in Organic and Co-Solvent Systems

| Solvent System | Temperature (°C) | Solubility (mg/mL) (Placeholder) |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |

| Ethanol (95%) | 25 | 10 - 20 |

| Methanol | 25 | 20 - 50 |

| Propylene Glycol | 25 | 5 - 15 |

| 20% Ethanol / 80% Water (v/v) | 25 | 1 - 5 |

Stability Profile

Understanding the stability of this compound under various stress conditions is essential for determining its shelf-life, storage conditions, and potential degradation pathways.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Conditions | Observation (Placeholder) |

| Hydrolytic | ||

| Acidic | 0.1 M HCl, 60°C, 24h | Significant degradation observed. |

| Neutral | Purified Water, 60°C, 24h | Minor degradation. |

| Basic | 0.1 M NaOH, 60°C, 24h | Rapid and extensive degradation. |

| Oxidative | ||

| 3% H₂O₂, RT, 24h | Moderate degradation. | |

| Thermal | ||

| Solid State | 80°C, 48h | Minimal degradation. |

| Photolytic | ||

| Solid State | ICH Q1B Option 2 (1.2 million lux hours, 200 W h/m²) | Slight discoloration, minor degradation. |

| Solution (in Water) | ICH Q1B Option 2 (1.2 million lux hours, 200 W h/m²) | Moderate degradation and formation of photodegradants. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of solubility and stability.

Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Methodology:

-

Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., 1.2, 4.5, 6.8, 7.4) and select relevant organic solvents.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solids.

-

Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in mg/mL.

Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature.

-

Thermal Degradation: Expose the solid compound to 80°C.

-

Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method to separate the parent drug from its degradation products.

Signaling Pathway and Experimental Workflow

Thrombin Signaling Pathway

This compound exerts its effect by inhibiting thrombin, a central enzyme in the coagulation cascade and a key activator of Protease-Activated Receptors (PARs).

Caption: Thrombin signaling and the inhibitory action of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.

Caption: A generalized workflow for equilibrium solubility determination.

Early Research on BMS-189664 Hydrochloride: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-189664 hydrochloride is a potent, selective, and orally active reversible inhibitor of α-thrombin, a key serine protease in the coagulation cascade. Its development marked a significant step in the pursuit of effective antithrombotic agents. This technical guide provides a comprehensive review of the early research on BMS-189664, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information presented is compiled from publicly available data and generalized experimental protocols.

Core Quantitative Data

The following tables summarize the key quantitative data reported for BMS-189664 in early research.

Table 1: In Vitro Activity

| Target | Assay | Result (IC50) |

| α-Thrombin | Thrombin Inhibition Assay | 0.046 µM |

Table 2: In Vivo Efficacy in Cynomolgus Monkey Models

| Thrombosis Model | Dosing Regimen | Outcome |

| Arterial Thrombosis | 0.2 mg/kg, intravenous | Inhibition of arterial thrombosis[1] |

| Venous Thrombosis | 9, 25, and 100 µg/kg/min infusion for 1 hour | Inhibition of venous thrombosis[1] |

Table 3: Pharmacokinetic Parameters

| Species | Administration | Oral Bioavailability (%) |

| Dog | Oral / Intravenous | 15[1] |

| Cynomolgus Monkey | Oral / Intravenous | 17[1] |

Experimental Protocols

Detailed experimental protocols from the primary literature are not publicly available. The following are generalized methodologies based on standard practices in the field.

In Vitro Thrombin Inhibition Assay (Chromogenic)

Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-189664 against human α-thrombin.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

This compound

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

A dilution series of BMS-189664 is prepared in the assay buffer.

-

A fixed concentration of human α-thrombin is added to each well of a 96-well microplate.

-

The various concentrations of BMS-189664 are added to the wells containing thrombin. A control group with no inhibitor is included.

-

The plate is incubated at 37°C for a predetermined period (e.g., 30 minutes) to allow for inhibitor binding.

-

The enzymatic reaction is initiated by adding the chromogenic substrate to each well.

-

The change in absorbance at 405 nm is monitored over time using a microplate reader. The rate of p-nitroaniline release is proportional to thrombin activity.[2][3][4]

-

The rate of reaction is plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Arterial Thrombosis Model (Cynomolgus Monkey)

Objective: To evaluate the antithrombotic efficacy of BMS-189664 in preventing occlusive arterial thrombus formation.

Methodology:

-

Animal Preparation: Male or female cynomolgus monkeys are fasted overnight and anesthetized. Catheters are placed in a femoral vein for drug administration and a femoral artery for blood sampling.

-

Drug Administration: BMS-189664 is administered as an intravenous bolus (e.g., 0.2 mg/kg) prior to the induction of thrombosis.[1]

-

Thrombosis Induction: The common carotid artery is exposed, and a flow probe is placed to monitor blood flow. Endothelial injury is induced by applying a low electrical current to the external surface of the artery.

-

Assessment: Carotid artery blood flow is continuously monitored to determine the time to occlusion. After the experiment, the thrombosed arterial segment is excised, and the thrombus weight is determined.

-

Data Analysis: The time to occlusion and thrombus weight in the BMS-189664-treated group are compared to a vehicle-treated control group.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action

BMS-189664 is a direct thrombin inhibitor. It binds to the active site of α-thrombin, preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.

Experimental Workflow: In Vivo Arterial Thrombosis Model

The following diagram illustrates the generalized workflow for evaluating the efficacy of BMS-189664 in a cynomolgus monkey model of arterial thrombosis.

Conclusion

Early research on this compound established it as a potent and selective direct thrombin inhibitor with in vivo efficacy in non-human primate models of thrombosis and oral bioavailability. While the detailed primary research data remains largely inaccessible, the available information provides a strong foundation for understanding the initial development and characterization of this compound. Further investigation into the original studies would be beneficial for a more in-depth analysis of its structure-activity relationships and a precise replication of the experimental protocols.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Structure and Properties of BMS-189664 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-189664 hydrochloride is a potent, selective, and orally active small molecule that acts as a reversible inhibitor of α-thrombin.[1][2] As a key enzyme in the coagulation cascade, thrombin represents a critical target for antithrombotic therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its characterization and diagrams of its mechanism of action and experimental workflows are included to support further research and development in the field of thrombosis.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of the active form, BMS-189664.[3] Its systematic name is L-Prolinamide, N-(methylsulfonyl)-D-phenylalanyl-N-((1-(aminoiminomethyl)-4-piperidinyl)methyl)-, monohydrochloride.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H34N6O4S.ClH | [3][4] |

| Molecular Weight | 515.07 g/mol | [4] |

| CAS Number | 185252-36-2 | [2] |

| SMILES | CS(=O)(=O)N--INVALID-LINK--C(=O)N2CCC[C@H]2C(=O)NCC3CCN(CC3)C(=N)N.Cl | [4] |

| InChI | InChI=1S/C22H34N6O4S.ClH/c1-33(31,32)26-18(14-16-6-3-2-4-7-16)21(30)28-11-5-8-19(28)20(29)25-15-17-9-12-27(13-10-17)22(23)24;/h2-4,6-7,17-19,26H,5,8-15H2,1H3,(H3,23,24)(H,25,29);1H/t18-,19+;/m1./s1 | [4] |

| Stereochemistry | Absolute | [4] |

| Defined Stereocenters | 2 | [4] |

Biological Activity

BMS-189664 is a direct inhibitor of α-thrombin, a serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin. By reversibly binding to the active site of thrombin, BMS-189664 effectively blocks this crucial step in clot formation.

Table 2: In Vitro and In Vivo Activity of BMS-189664

| Assay | Species | Key Findings | Reference |

| Thrombin Inhibition | Human | IC50 = 0.046 μM | [1][2] |

| Thrombin-Induced Lethality | Mouse | Protective effect at 0.2 mg/kg (IV) | [1] |

| Arterial Thrombosis Model | Cynomolgus Monkey | Inhibition of thrombosis at 0.2 mg/kg (IV) | [1] |

| Venous Thrombosis Model | Cynomolgus Monkey | Inhibition of thrombosis with infusions of 9, 25, and 100 µg/kg/min for 1 hour | [1] |

| Oral Bioavailability | Dog | 15% | [1] |

| Oral Bioavailability | Cynomolgus Monkey | 17% | [1] |

Signaling Pathway: The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that results in the formation of a blood clot. Thrombin is a pivotal enzyme in this pathway, acting at the intersection of the intrinsic, extrinsic, and common pathways. The following diagram illustrates the central role of thrombin and the inhibitory action of BMS-189664.

References

In-Vitro Characterization of BMS-189664 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-189664 hydrochloride is a potent, selective, and orally active reversible inhibitor of the serine protease α-thrombin. This technical guide provides a comprehensive overview of the initial in-vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The information presented is intended to support further research and development of this compound as a potential antithrombotic agent.

Introduction

Thrombin plays a central role in hemostasis and thrombosis by converting soluble fibrinogen to insoluble fibrin, which forms the meshwork of a blood clot, and by potently activating platelets through protease-activated receptors (PARs).[1][2][3] Dysregulation of thrombin activity can lead to thrombotic diseases, making it a key target for anticoagulant therapies. This compound has been identified as a direct thrombin inhibitor, offering a promising therapeutic strategy for the prevention and treatment of venous and arterial thrombosis. This document outlines the fundamental in-vitro properties of this compound.

Quantitative Data Summary

The in-vitro activity of this compound has been assessed through various assays to determine its potency, selectivity, and effect on blood coagulation. The following tables summarize the key quantitative findings.

Table 1: Inhibitory Potency against Human α-Thrombin

| Parameter | Value |

| IC50 | 0.046 µM |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Selectivity Profile against Other Serine Proteases

| Enzyme | Fold Selectivity vs. α-Thrombin |

| Trypsin | >1000 |

| Factor Xa | >1000 |

| Plasmin | >1000 |

Selectivity is a critical parameter for a drug candidate, as it minimizes off-target effects and potential side effects.

Table 3: Effect on In-Vitro Coagulation Parameters

| Assay | Effect |

| Activated Partial Thromboplastin Time (aPTT) | Prolongation |

| Prothrombin Time (PT) | Prolongation |

aPTT and PT are global coagulation assays used to assess the intrinsic/common and extrinsic/common pathways of the coagulation cascade, respectively.[4][5][6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the protocols used to generate the data presented above.

Thrombin Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of human α-thrombin activity.

Materials:

-

Human α-thrombin

-

Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)

-

This compound

-

Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add a fixed concentration of human α-thrombin to each well.

-

Add the different concentrations of this compound to the wells containing thrombin. Include a control group with no inhibitor.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Plot the percentage of thrombin inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Serine Protease Selectivity Assays

To assess the selectivity of this compound, its inhibitory activity is tested against a panel of related serine proteases.

Materials:

-

Target serine proteases (e.g., trypsin, factor Xa, plasmin)

-

Specific chromogenic or fluorogenic substrates for each protease

-

This compound

-

Appropriate assay buffers for each enzyme

-

96-well microplate

-

Microplate reader

Procedure:

-

The assay is performed in a similar manner to the thrombin inhibition assay, with each protease and its specific substrate.

-

Determine the IC50 or Ki (inhibition constant) value of this compound for each protease.

-

Calculate the selectivity by comparing the IC50 or Ki value for each protease to that of α-thrombin.

In-Vitro Coagulation Assays (aPTT and PT)

These assays measure the effect of this compound on the clotting time of plasma.

Materials:

-

Human plasma (citrated)

-

This compound

-

aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)

-

PT reagent (thromboplastin)

-

Calcium chloride (CaCl2) solution

-

Coagulometer

Procedure for aPTT:

-

Pre-warm human plasma and the aPTT reagent to 37°C.

-

Incubate a mixture of plasma and a specific concentration of this compound.

-

Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specified time.

-

Initiate the clotting cascade by adding CaCl2.

-

Measure the time until clot formation using a coagulometer.

Procedure for PT:

-

Pre-warm human plasma and the PT reagent to 37°C.

-

Incubate a mixture of plasma and a specific concentration of this compound.

-

Initiate the clotting cascade by adding the PT reagent (which contains tissue factor and calcium).

-

Measure the time until clot formation using a coagulometer.

Visualizations

Diagrams are provided to illustrate key concepts related to the mechanism of action and experimental workflow.

Caption: Thrombin's Role in Coagulation and Platelet Activation, and the Inhibitory Action of BMS-189664 HCl.

References

- 1. Role of thrombin signalling in platelets in haemostasis and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Thrombin signalling and protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prothrombin and Activated Partial Thromboplastin Reagents | Fisher Scientific [fishersci.com]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Partial thromboplastin time - Wikipedia [en.wikipedia.org]

- 7. Activated partial thromboplastin time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

Unraveling the Binding Affinity of BMS-189664 Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of BMS-189664 hydrochloride, a potent and selective inhibitor of α-thrombin. Designed for researchers, scientists, and drug development professionals, this document outlines the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound.

This compound is a reversible and orally active inhibitor of human α-thrombin, a critical serine protease in the coagulation cascade.[1][2][3] Its mechanism of action involves the direct inhibition of the thrombin active site, thereby preventing the conversion of fibrinogen to fibrin, a key step in clot formation.[4]

Quantitative Binding Affinity Data

The binding affinity of BMS-189664 for α-thrombin has been characterized by its half-maximal inhibitory concentration (IC50). The compound demonstrates high potency as an inhibitor of human α-thrombin.

| Compound | Target Enzyme | Parameter | Value (µM) |

| BMS-189664 | Human α-Thrombin | IC50 | 0.046[2][3] |

Further studies have highlighted the selectivity of related compounds, indicating a high affinity for thrombin over other serine proteases. For instance, the related inhibitors BMS-186282 and BMS-189090 have Ki values of 79 nM and 3.6 nM, respectively, for thrombin and are highly selective against trypsin and other serine proteases.[4]

Experimental Protocols

The determination of the binding affinity of this compound for α-thrombin is typically performed using an in vitro enzyme inhibition assay. The following is a generalized protocol based on standard methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human α-thrombin.

Materials:

-

Human α-thrombin

-

Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)

-

This compound

-

Assay Buffer (e.g., Tris-HCl buffer at physiological pH)

-

96-well microplate

-

Microplate reader

Procedure:

-

A series of dilutions of this compound are prepared in the assay buffer.

-

A fixed concentration of human α-thrombin is added to each well of a 96-well microplate.

-

The various concentrations of this compound are then added to the wells containing thrombin. A control group with no inhibitor is included.

-

The plate is incubated at a controlled temperature (e.g., 37°C) for a predetermined period to allow for the binding of the inhibitor to the enzyme.

-

The enzymatic reaction is initiated by the addition of the thrombin substrate to each well.

-

The change in absorbance or fluorescence over time is monitored using a microplate reader. The rate of substrate cleavage is directly proportional to the thrombin activity.

-

The rate of reaction is plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a dose-response curve.

Visualizing the Molecular Interactions and Pathways

To better understand the mechanism of action and the experimental procedures, the following diagrams have been generated using the DOT language.

The inhibitory action of this compound on α-thrombin interrupts the coagulation cascade. Thrombin plays a central role in this pathway, not only by converting fibrinogen to fibrin but also by activating various cellular receptors.

References

Methodological & Application

Application Notes and Protocols for BMS-189664 Hydrochloride in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-189664 hydrochloride is a potent, selective, and reversible small molecule inhibitor of α-thrombin, a critical serine protease in the coagulation cascade.[1][2][3] By directly targeting thrombin, BMS-189664 effectively blocks the conversion of fibrinogen to fibrin, a key step in clot formation, making it a compound of interest for research in thrombosis and hemostasis. These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound exerts its anticoagulant effect by binding to the active site of α-thrombin, thereby preventing its enzymatic activity. Thrombin plays a central role in the coagulation cascade by converting soluble fibrinogen into insoluble fibrin strands, which form the meshwork of a blood clot. Thrombin also activates other clotting factors, further amplifying the coagulation process. By inhibiting thrombin, BMS-189664 disrupts these downstream events, leading to a reduction in clot formation.

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound in various functional assays.

| Assay Type | Target/System | Parameter | Value |

| Biochemical Assay | Human α-Thrombin | IC50 | 0.046 µM[1][2] |

| Coagulation Assay | Human Plasma | aPTT | Concentration-dependent prolongation |

| Coagulation Assay | Human Plasma | PT | Concentration-dependent prolongation |

| Cell-Based Assay | Platelet-Rich Plasma | Thrombin Generation | Inhibition |

| Cell-Based Assay | Platelet-Rich Plasma | Platelet Aggregation | Inhibition |

Signaling Pathway

The following diagram illustrates the coagulation cascade and the point of inhibition by this compound.

Caption: The coagulation cascade, highlighting the central role of thrombin and its inhibition by this compound.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro characterization of this compound.

Caption: General experimental workflow for the in vitro evaluation of this compound.

Experimental Protocols

Thrombin Inhibition Assay (Chromogenic)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human α-thrombin.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

This compound

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing physiological salt concentrations and a carrier protein like BSA)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In a 96-well microplate, add a fixed concentration of human α-thrombin to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (buffer with no inhibitor).

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic thrombin substrate to each well.

-

Immediately monitor the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

The rate of substrate cleavage is proportional to the thrombin activity.

-

Plot the initial reaction rates against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To evaluate the effect of this compound on the intrinsic and common pathways of coagulation.

Materials:

-

Platelet-poor plasma (PPP) from healthy human donors

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

-

Calcium chloride (CaCl2) solution (e.g., 25 mM)

-

This compound

-

Coagulometer

Procedure:

-

Prepare various concentrations of this compound in a suitable solvent and spike them into aliquots of PPP. Include a vehicle control.

-

Pre-warm the PPP samples, aPTT reagent, and CaCl2 solution to 37°C.

-

In a coagulometer cuvette, mix a defined volume of the PPP sample (e.g., 50 µL) with an equal volume of the aPTT reagent.

-

Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to activate the contact factors.

-

Initiate coagulation by adding a defined volume of pre-warmed CaCl2 solution (e.g., 50 µL).

-

The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

-

Record the prolongation of the aPTT in the presence of different concentrations of this compound compared to the vehicle control.

Prothrombin Time (PT) Assay

Objective: To assess the effect of this compound on the extrinsic and common pathways of coagulation.

Materials:

-

Platelet-poor plasma (PPP) from healthy human donors

-

PT reagent (containing tissue factor and phospholipids)

-

This compound

-

Coagulometer

Procedure:

-

Prepare various concentrations of this compound and spike them into aliquots of PPP. Include a vehicle control.

-

Pre-warm the PPP samples and the PT reagent to 37°C.

-

In a coagulometer cuvette, add a defined volume of the PPP sample (e.g., 50 µL).

-

Initiate coagulation by adding a defined volume of the pre-warmed PT reagent (e.g., 100 µL).

-

The coagulometer will measure the time to clot formation in seconds.

-

Record the prolongation of the PT at different concentrations of this compound relative to the vehicle control.

Cell-Based Thrombin Generation Assay

Objective: To measure the effect of this compound on the overall potential of plasma to generate thrombin in a more physiologically relevant environment.

Materials:

-

Platelet-rich plasma (PRP) or platelet-poor plasma (PPP) from healthy human donors

-

Tissue factor (low concentration)

-

Phospholipids

-

Fluorogenic thrombin substrate

-

Calcium chloride (CaCl2)

-

This compound

-

Fluorometric microplate reader

Procedure:

-

Prepare PRP or PPP from fresh human blood.

-

Add different concentrations of this compound or vehicle control to the plasma samples in a 96-well plate.

-

Add a reagent mixture containing tissue factor and phospholipids to initiate coagulation.

-

Add the fluorogenic thrombin substrate.

-

Initiate thrombin generation by adding CaCl2.

-

Monitor the fluorescence intensity over time in a microplate reader.

-

Calculate thrombin generation parameters such as lag time, time to peak, peak thrombin concentration, and endogenous thrombin potential (ETP) from the resulting thrombin generation curve.

-

Evaluate the dose-dependent inhibition of these parameters by this compound.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To determine the effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from healthy human donors

-

Platelet agonists (e.g., ADP, collagen, thrombin receptor activating peptide - TRAP)

-

This compound

-

Light Transmission Aggregometer

Procedure:

-

Prepare PRP and PPP from fresh human blood.

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate PRP samples with various concentrations of this compound or vehicle control at 37°C with stirring.

-

Add a platelet agonist to initiate aggregation.

-

Record the change in light transmission for a defined period.

-

Determine the percentage of aggregation and the slope of the aggregation curve.

-

Assess the inhibitory effect of this compound on platelet aggregation induced by different agonists.

References

Application Notes and Protocols for BMS-189664 Hydrochloride in Animal Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-189664 hydrochloride is a potent, selective, and reversible small-molecule inhibitor of α-thrombin, a critical serine protease that plays a central role in the coagulation cascade. By directly blocking the active site of thrombin, BMS-189664 prevents the conversion of fibrinogen to fibrin, a key step in thrombus formation. This mechanism of action makes it a valuable tool for in vivo research in the fields of thrombosis and hemostasis. These application notes provide detailed protocols for utilizing this compound in various animal models of thrombosis, along with data presentation and visualization to guide experimental design and interpretation.

Mechanism of Action

This compound exerts its antithrombotic effect by directly and reversibly inhibiting α-thrombin. Thrombin is the final effector enzyme in the coagulation cascade, responsible for cleaving fibrinogen to form insoluble fibrin strands that form the meshwork of a blood clot. Thrombin also activates platelets, further promoting aggregation and thrombus growth. By inhibiting thrombin, BMS-189664 effectively disrupts these terminal steps of coagulation.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for BMS-189664.

Table 1: In Vitro Activity of BMS-189664

| Parameter | Value | Reference |

| IC50 (α-thrombin) | 0.046 µM | [1][2] |

Table 2: In Vivo Efficacy of BMS-189664 in Animal Models of Thrombosis

| Species | Model | Route of Administration | Dosage | Outcome |

| Mouse | Thrombin-Induced Lethality | Intravenous (i.v.) | 0.2 mg/kg | Protection from lethality[1] |

| Cynomolgus Monkey | Arterial Thrombosis | Intravenous (i.v.) | Not Specified | Inhibition of arterial thrombosis[1] |

| Cynomolgus Monkey | Venous Thrombosis | Intravenous (i.v.) Infusion | 9, 25, and 100 µg/kg/min for 1 h | Inhibition of venous thrombosis[1] |

Table 3: Pharmacokinetic Profile of BMS-189664

| Species | Route of Administration | Oral Bioavailability (%) |

| Dog | Oral (p.o.) / Intravenous (i.v.) | 15[1] |

| Cynomolgus Monkey | Oral (p.o.) / Intravenous (i.v.) | 17[1] |

Experimental Protocols

Protocol 1: Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Rats

This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting.

Materials:

-

Male Sprague-Dawley rats (300-350 g)

-

This compound

-

Vehicle (e.g., sterile saline or 5% DMSO in saline)

-

Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)

-

Ferric chloride (FeCl3) solution (e.g., 20-50% in distilled water)

-

Filter paper discs (2 mm diameter)

-

Doppler flow probe and flowmeter

-

Surgical instruments

-

Microbalance

Procedure:

-

Animal Preparation:

-

Anesthetize the rat with sodium pentobarbital.

-

Make a midline cervical incision and carefully expose the right common carotid artery, separating it from the vagus nerve.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

-

Drug Administration:

-

Administer this compound or vehicle via the tail vein (i.v.) or by oral gavage (p.o.) at the desired pre-treatment time.

-

-

Thrombosis Induction:

-

Soak a 2 mm filter paper disc with the FeCl3 solution.

-

Apply the saturated filter paper to the surface of the carotid artery, downstream from the flow probe, for a standardized period (e.g., 5-10 minutes).

-

After the application time, remove the filter paper and rinse the artery with saline.

-

-

Measurement of Thrombus Formation:

-

Continuously monitor carotid artery blood flow.

-

The time to occlusion (TTO) is defined as the time from the application of FeCl3 until the blood flow ceases completely (flow rate drops to zero) and persists for at least 5 minutes.

-

After the experiment (or at a pre-determined endpoint), euthanize the animal.

-

Carefully excise the thrombosed segment of the carotid artery.

-

Gently remove the thrombus and measure its wet weight.

-

-

Data Analysis:

-

Compare the TTO and thrombus weight between the this compound-treated groups and the vehicle control group.

-

Calculate the percentage inhibition of thrombus formation.

-

Protocol 2: Tail Transection Bleeding Time Model in Rats

This model is a common method to assess the potential bleeding risk of antithrombotic compounds.

Materials:

-

Rats (as in Protocol 1)

-

This compound and vehicle

-

Anesthetic

-

Scalpel or sharp blade

-

Filter paper

-

Stopwatch

-

37°C water bath

Procedure:

-

Animal Preparation and Drug Administration:

-

Anesthetize the rat.

-

Administer this compound or vehicle at the desired doses and route.

-

-

Bleeding Time Measurement:

-

At the time of expected peak plasma concentration of the drug, immerse the rat's tail in a 37°C water bath for 2 minutes.

-

Carefully dry the tail.

-

Using a sharp scalpel, make a transverse incision 3 mm from the tip of the tail.

-

Immediately start a stopwatch.

-

Gently blot the drop of blood with filter paper every 30 seconds, without touching the wound.

-

The bleeding time is the time from the incision until bleeding ceases and does not resume for at least 30 seconds.

-

A cut-off time (e.g., 1800 seconds) should be established to prevent excessive blood loss.

-

-

Data Analysis:

-

Compare the mean bleeding time in the drug-treated groups to the vehicle control group.

-

Formulation and Administration

Formulation: For intravenous administration, this compound can typically be dissolved in sterile saline. For oral administration, it may be formulated as a suspension in a vehicle such as 0.5% methylcellulose or carboxymethylcellulose in water. It is recommended to perform solubility and stability tests for the chosen formulation.

Administration:

-

Intravenous (i.v.): Administered as a bolus injection via the tail vein or as a continuous infusion.

-

Oral (p.o.): Administered via oral gavage.

The volume of administration should be adjusted based on the animal's body weight.

Concluding Remarks

This compound is a valuable research tool for studying the role of thrombin in thrombosis. The protocols outlined above provide a framework for evaluating its antithrombotic efficacy and bleeding risk in established animal models. Researchers should carefully consider the dose, route of administration, and timing of measurements to obtain reliable and reproducible results. It is also crucial to establish a dose-response relationship for both the antithrombotic effect and the effect on bleeding time to determine the therapeutic window of this compound in the specific experimental model being used.

References

Application Notes and Protocols: Characterization of BMS Retinoid Acid Receptor (RAR) Antagonists

Preamble: Initial literature review indicates that BMS-189664 hydrochloride is a potent and selective a-thrombin inhibitor, not a retinoic acid receptor (RAR) antagonist. It is likely that the compound number was mistaken. This document will focus on the established family of Bristol-Myers Squibb (BMS) RAR antagonists, providing detailed protocols and data relevant to compounds such as the pan-RAR antagonist BMS-189453 and the RARα-selective antagonist BMS-189532 . These compounds have been pivotal in studying the physiological roles of RARs.

Introduction

Retinoic acid receptors (RARs) are nuclear hormone receptors that, upon binding to their ligand, all-trans-retinoic acid (ATRA), act as ligand-dependent transcription factors. They play a crucial role in cell proliferation, differentiation, and apoptosis.[1] Dysregulation of the RAR signaling pathway is implicated in various diseases, including cancer. RAR antagonists are invaluable chemical tools for dissecting RAR signaling and represent potential therapeutic agents. This document provides detailed cell-based assay protocols for the functional characterization of BMS series RAR antagonists.

Data Presentation: In Vitro Activity of BMS RAR Antagonists

The following table summarizes the inhibitory activities of representative BMS RAR antagonists against different RAR isotypes. The primary method for determining antagonist potency is the transactivation competition assay.

| Compound Name | Target Selectivity | Assay Type | Cell Line | IC50 Value | Reference |

| BMS-189453 | Pan-RAR Antagonist | Transactivation Competition | HeLa | Not specified as a precise value, but shown to be a potent competitor against ATRA for RARα, RARβ, and RARγ.[2] | [2][3] |

| BMS-189532 | RARα-selective Antagonist | Transactivation Competition | HeLa | Characterized as a potent and selective antagonist for RARα.[3][4] | [3][4][5] |

| BMS-195614 | RARα-selective Antagonist | Transactivation Competition | HeLa | Characterized as a potent and selective antagonist for RARα.[3][4] | [3][4] |

| BMS-185411 | RARα-selective Antagonist | Transactivation Assay | Not specified | 140 nM | [6] |

| BMS 493 | Pan-RAR Inverse Agonist | Not specified | Not specified | Acts as an inverse agonist, enhancing co-repressor interaction.[1] | [1] |

Signaling Pathway

The canonical RAR signaling pathway begins with ATRA entering the cell and the nucleus, where it binds to a heterodimer of an RAR and a Retinoid X Receptor (RXR). This complex is bound to a Retinoic Acid Response Element (RARE) on the DNA. Ligand binding induces a conformational change, leading to the dissociation of co-repressor proteins and recruitment of co-activator proteins, which initiates the transcription of target genes. RAR antagonists competitively bind to the RAR ligand-binding pocket, preventing the recruitment of co-activators and thus inhibiting gene transcription.

Caption: Retinoic Acid Receptor (RAR) Signaling Pathway and Point of Antagonist Intervention.

Experimental Protocols

RAR Transactivation Competition Assay

This assay quantitatively determines the ability of a compound to antagonize the activation of an RAR isotype by a known agonist (ATRA).

Caption: Workflow for an RAR Transactivation Competition Assay.

Protocol:

-

Cell Culture and Transfection:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect cells using a suitable lipid-based transfection reagent with three plasmids:

-

An expression vector for the human RAR isotype of interest (RARα, RARβ, or RARγ).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs (e.g., pGL3-RARE).

-

A control plasmid for normalization of transfection efficiency (e.g., a CMV-driven β-galactosidase vector).[2]

-

-

-

Cell Seeding:

-

Twenty-four hours post-transfection, trypsinize, count, and seed the cells into white, clear-bottom 96-well plates at a density of 1 x 10⁴ cells per well.

-

Allow cells to adhere for at least 4 hours.

-

-

Compound Preparation and Application:

-

Prepare a stock solution of the BMS antagonist (e.g., BMS-189453) in DMSO.

-

Perform serial dilutions of the antagonist in culture medium.

-

Prepare a solution of ATRA in culture medium at a fixed concentration that gives a sub-maximal response (e.g., EC₈₀, typically around 10⁻⁷ M).[4]

-

Aspirate the medium from the cells and add the medium containing both the fixed concentration of ATRA and the varying concentrations of the antagonist. Include controls for basal activity (vehicle only) and maximal activation (ATRA only).

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

-

-

Luciferase Assay:

-

After incubation, aspirate the medium and lyse the cells using a suitable lysis buffer.

-

Measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Measure β-galactosidase activity from the same lysate for normalization.

-

-

Data Analysis:

-

Normalize the luciferase readings to the β-galactosidase readings for each well.

-

Plot the normalized relative light units (RLU) against the logarithm of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell Proliferation/Viability Assay (MTS-based)

This assay is used to determine the effect of RAR antagonists on the proliferation of cancer cell lines that are dependent on or sensitive to retinoid signaling.

Caption: Workflow for a Cell Proliferation Assay using MTS Reagent.

Protocol:

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7 breast cancer cells) in the appropriate growth medium.

-

Trypsinize and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the BMS antagonist in culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.1%.

-

Remove the medium from the wells and replace it with the medium containing the antagonist dilutions or vehicle control.

-

-

Incubation:

-

Incubate the plate for 48-72 hours, or a duration appropriate for the cell line's doubling time.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubate for 1-4 hours at 37°C, until a visible color change occurs.

-

Measure the absorbance at 490 nm using a microplate reader.[7]

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control wells.

-

Plot the percent inhibition against the logarithm of the antagonist concentration and determine the GI₅₀ (concentration for 50% inhibition of growth).

-

References

- 1. stemcell.com [stemcell.com]

- 2. Oral Administration of a Retinoic Acid Receptor Antagonist Reversibly Inhibits Spermatogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strategies for developing retinoic acid receptor alpha-selective antagonists as novel agents for male contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: Preparation of BMS-189664 Hydrochloride Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of BMS-189664 hydrochloride, a potent and selective inhibitor of α-thrombin. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results. This protocol includes information on the chemical properties of this compound, recommended solvents, and procedures for preparing stock solutions of various concentrations.

Introduction

This compound is a small molecule inhibitor that specifically targets α-thrombin, a key serine protease involved in the blood coagulation cascade. Due to its high potency and selectivity, BMS-189664 is a valuable tool in thrombosis research and the development of novel anticoagulant therapies. Accurate preparation of stock solutions is the first critical step in any experiment utilizing this compound. This document outlines the necessary procedures to ensure the integrity and stability of this compound solutions.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use.

| Property | Value | Reference |

| Molecular Formula | C22H34N6O4S.ClH | [1][2] |

| Molecular Weight | 515.07 g/mol | [1][2] |

| CAS Number | 185252-36-2 | |

| Appearance | Crystalline solid | |

| Purity | ≥98% (recommended) |

Recommended Solvents and Solubility

The choice of solvent is critical for dissolving this compound and maintaining its stability. Based on the available data for structurally related compounds and general laboratory practice for similar small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

| Solvent | Recommended Concentration | Notes |

| DMSO | ≥ 10 mM | For initial stock solution preparation. |

| Aqueous Buffers (e.g., PBS) | Dependent on experimental needs | Further dilution from DMSO stock is required. Ensure final DMSO concentration is compatible with the experimental system (typically ≤0.1%). |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Calibrated analytical balance

-

1.5 mL or 2.0 mL microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Safety Precautions: Perform all steps in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE at all times.

-

Calculate the Required Mass:

-

Molecular Weight (MW) of this compound = 515.07 g/mol

-

Desired Concentration (C) = 10 mM = 0.01 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C x V x MW

-

Mass (m) = 0.01 mol/L x 0.001 L x 515.07 g/mol = 0.00515 g = 5.15 mg

-

-

Weighing the Compound:

-

Tare a clean, dry microcentrifuge tube on the analytical balance.

-

Carefully weigh 5.15 mg of this compound powder into the tared tube.

-

-

Dissolving the Compound:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.

-

Cap the tube securely.

-

Vortex the solution for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.

-

-

Storage:

-

Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

-

For short-term storage (1-2 weeks), store the stock solution at 4°C.

-

For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Information on a related compound suggests that solutions can be stable for up to 1 month at -20°C and 6 months at -80°C.[3]

-

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a 10 mM stock solution of this compound.

Thrombin Signaling Pathway Inhibition by BMS-189664

BMS-189664 acts as a direct inhibitor of thrombin (Factor IIa). Thrombin plays a central role in hemostasis by converting fibrinogen to fibrin, leading to clot formation. It also activates platelets and other coagulation factors. By binding to the active site of thrombin, BMS-189664 blocks its enzymatic activity, thereby preventing downstream signaling events that lead to coagulation. The simplified pathway below illustrates the point of inhibition.

Caption: this compound directly inhibits thrombin, blocking fibrin clot formation.

Quality Control

To ensure the reliability of experimental data, it is recommended to periodically check the concentration and purity of the stock solution, especially if it has been stored for an extended period. This can be accomplished using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.

Safety and Handling

-

Personal Protective Equipment: Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and its solutions.

-

Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or a chemical fume hood.

-

Skin and Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

By following these application notes and protocols, researchers can confidently prepare and use this compound stock solutions, leading to more accurate and reproducible experimental outcomes.

References

Application of BMS-189664 Hydrochloride and Retinoic Acid Receptor (RAR) Antagonists in Coagulation Studies

For: Researchers, Scientists, and Drug Development Professionals